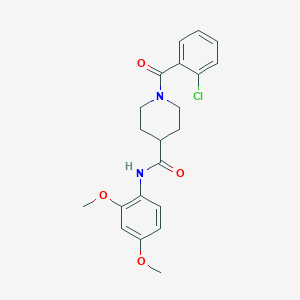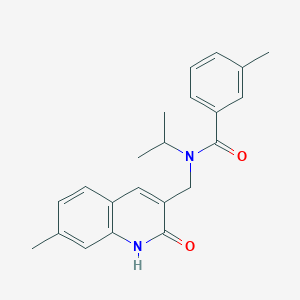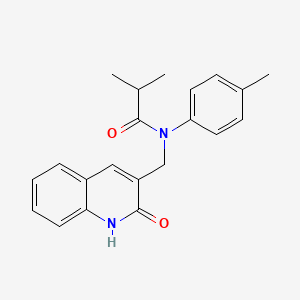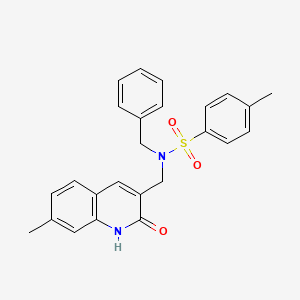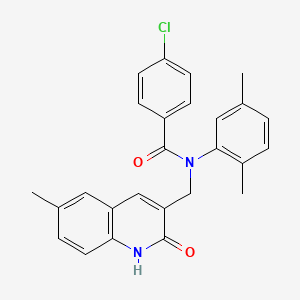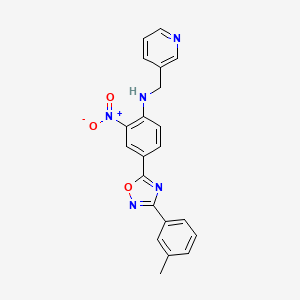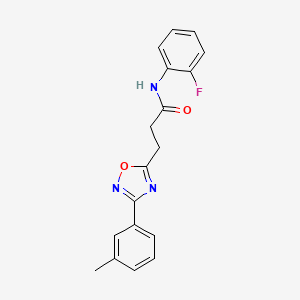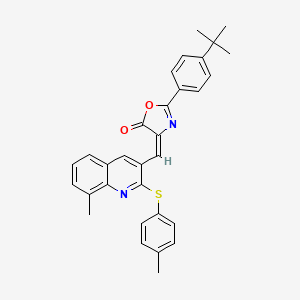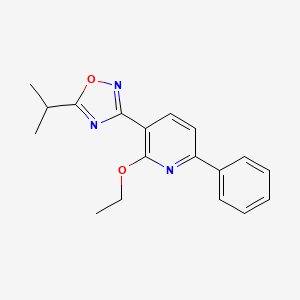
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline, also known as ODAN, is a chemical compound that has been widely studied for its potential applications in scientific research. ODAN is a member of the oxadiazole family of compounds, which have been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline is not fully understood, but it is thought to involve the inhibition of key enzymes involved in various biological processes. This compound has been shown to bind to the active sites of these enzymes, preventing their normal function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria, while in vivo studies have shown that this compound can reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it a useful tool for studying the roles of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another area of interest is its potential as a tool for studying the roles of enzymes in various biological processes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxic effects.
Métodos De Síntesis
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylhydrazine with ethyl-2-nitroacetate to form 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. This intermediate can then be reacted with N,N-dimethylamine and thionyl chloride to form this compound.
Aplicaciones Científicas De Investigación
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against a range of enzymes, including tyrosinase, carbonic anhydrase, and acetylcholinesterase. These enzymes play important roles in a variety of biological processes, and their inhibition by this compound may have therapeutic implications.
Propiedades
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethyl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-20(2)14-9-6-12(10-15(14)21(22)23)17-18-16(19-25-17)11-4-7-13(24-3)8-5-11/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTWCCLPWBMRRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)
